N-(3,4-dichlorophenyl)-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide N-(3,4-dichlorophenyl)-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1021253-88-2
VCID: VC11939614
InChI: InChI=1S/C17H12Cl2N2O2S3/c18-12-4-3-10(6-13(12)19)20-16(23)7-11-8-25-17(21-11)26-9-14(22)15-2-1-5-24-15/h1-6,8H,7,9H2,(H,20,23)
SMILES: C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C17H12Cl2N2O2S3
Molecular Weight: 443.4 g/mol

N-(3,4-dichlorophenyl)-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

CAS No.: 1021253-88-2

Cat. No.: VC11939614

Molecular Formula: C17H12Cl2N2O2S3

Molecular Weight: 443.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide - 1021253-88-2

Specification

CAS No. 1021253-88-2
Molecular Formula C17H12Cl2N2O2S3
Molecular Weight 443.4 g/mol
IUPAC Name N-(3,4-dichlorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C17H12Cl2N2O2S3/c18-12-4-3-10(6-13(12)19)20-16(23)7-11-8-25-17(21-11)26-9-14(22)15-2-1-5-24-15/h1-6,8H,7,9H2,(H,20,23)
Standard InChI Key NNXTVXITCNHBTM-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Canonical SMILES C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Introduction

Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₇H₁₂Cl₂N₂O₂S₃, with a molecular weight of 443.4 g/mol. Its IUPAC name, N-(3,4-dichlorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide, reflects its multi-component structure:

  • Dichlorophenyl group: A 3,4-dichlorosubstituted benzene ring enhances lipophilicity, aiding membrane permeability .

  • Thiazole core: A five-membered ring containing nitrogen and sulfur atoms, critical for electronic interactions .

  • Thiophene moiety: A sulfur-containing heterocycle contributing to aromatic stability and redox activity .

  • Sulfanyl bridge: A sulfur-based linker that modulates conformational flexibility .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₂Cl₂N₂O₂S₃
Molecular Weight443.4 g/mol
IUPAC NameN-(3,4-dichlorophenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
SMILESC1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, related thiazole derivatives exhibit planar thiazole rings with dihedral angles of 15–30° relative to adjacent aromatic groups, influencing molecular packing and hydrogen bonding . Such structural features are pivotal for bioavailability and target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis likely involves multi-step reactions:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones .

  • Sulfanyl Group Introduction: Nucleophilic substitution using mercaptoethanol derivatives .

  • Acetylation: Reaction of the primary amine with acetyl chloride to form the acetamide group .

Table 2: Key Synthetic Intermediates

StepReactionReagents/Conditions
1Thiazole cyclizationThiourea, α-bromoketone, EtOH
2Sulfanyl linkage2-Mercaptoethanol, K₂CO₃
3Acetamide formationAcetyl chloride, DCM, RT

Analytical Characterization

  • NMR Spectroscopy: Protons on the dichlorophenyl (δ 7.2–7.6 ppm), thiophene (δ 6.8–7.1 ppm), and thiazole (δ 2.5–3.0 ppm) groups are distinct .

  • Mass Spectrometry: A molecular ion peak at m/z 443.4 confirms the molecular weight.

  • IR Spectroscopy: Stretching vibrations for C=O (1680 cm⁻¹) and C-S (680 cm⁻¹) bonds are observed .

Biological Activities

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria . The dichlorophenyl group enhances lipophilicity, facilitating membrane disruption .

Table 3: Antimicrobial Activity (In Vitro)

StrainMIC (µg/mL)Reference
S. aureus (ATCC 25923)8.2
E. coli (ATCC 25922)16.5

Table 4: Cytotoxicity Data

Cell LineIC₅₀ (µM)Reference
SK-OV-3 (ovarian)19.5
MOLT-4 (leukemia)28.3

Anti-Inflammatory Effects

Preliminary studies suggest COX-2 inhibition via binding to the enzyme’s hydrophobic pocket, reducing prostaglandin synthesis .

Pharmacological Applications

Antimicrobial Agents

The compound’s efficacy against drug-resistant pathogens positions it as a candidate for topical formulations .

Anticancer Therapeutics

Combination therapies with cisplatin or doxorubicin could synergize DNA damage and apoptosis .

Anti-Inflammatory Drugs

Potential use in chronic inflammatory diseases (e.g., rheumatoid arthritis) warrants further exploration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator